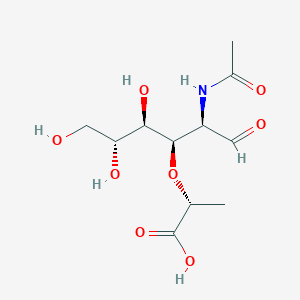![molecular formula C7H7ClO2S B239138 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid CAS No. 1977-33-9](/img/structure/B239138.png)
4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid
Vue d'ensemble
Description
4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid, also known as HMB (β-hydroxy β-methylbutyrate), is a metabolite of the amino acid leucine. HMB has been studied for its potential benefits in muscle growth, athletic performance, and overall health.
Mécanisme D'action
4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid works by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid also inhibits the activity of enzymes that break down muscle proteins, leading to an overall increase in muscle protein content. 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its overall health benefits.
Effets Biochimiques Et Physiologiques
4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has been shown to increase muscle mass and strength in both trained and untrained individuals. 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has also been shown to reduce muscle damage and inflammation following intense exercise, leading to faster recovery times. 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has been studied for its potential benefits in reducing the risk of age-related muscle loss and improving overall health.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has several advantages for lab experiments, including its ability to increase muscle protein synthesis and improve muscle strength and endurance. However, there are also limitations to using 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid in lab experiments, including the need for large doses to see significant effects and the potential for individual variability in response to 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid supplementation.
Orientations Futures
There are several future directions for research on 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid, including:
1. Further investigation into the mechanisms of action of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid and its effects on muscle protein synthesis and breakdown.
2. Studies on the potential benefits of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid in reducing the risk of age-related muscle loss and improving overall health.
3. Investigation of the optimal dosing and timing of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid supplementation for maximal benefits.
4. Studies on the potential benefits of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid in combination with other supplements or exercise interventions.
5. Investigation of the potential side effects of long-term 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid supplementation.
Conclusion
4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid is a promising supplement for improving muscle growth, athletic performance, and overall health. Its ability to increase muscle protein synthesis and reduce muscle damage and inflammation make it an attractive option for athletes and individuals looking to improve their physical performance. Further research is needed to fully understand the mechanisms of action and potential benefits of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid supplementation.
Méthodes De Synthèse
4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid can be synthesized from leucine through a process of enzymatic conversion. The enzyme responsible for this conversion is α-ketoisocaproate dioxygenase. 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid can also be obtained from dietary sources such as meat and dairy products.
Applications De Recherche Scientifique
4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has been studied extensively for its potential benefits in muscle growth and athletic performance. Research has shown that 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid can increase muscle protein synthesis, decrease muscle protein breakdown, and improve muscle strength and endurance. 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid has also been studied for its potential benefits in reducing muscle damage and inflammation, improving immune function, and promoting overall health.
Propriétés
IUPAC Name |
4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDHANTMHIRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1990-07-4 (calcium[2:1] salt) | |
| Record name | Pantogab | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30860199 | |
| Record name | 4-(2,4-Dihydroxy-3,3-dimethylbutanamido)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid | |
CAS RN |
1977-33-9 | |
| Record name | Pantogab | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)







![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)
